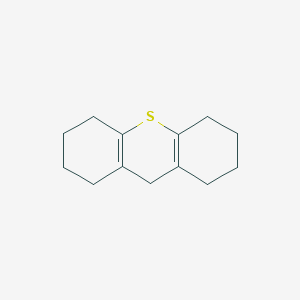![molecular formula C12H26O2S2 B14727907 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol CAS No. 6628-66-6](/img/structure/B14727907.png)
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is an organic compound characterized by the presence of two sulfanyl (thioether) groups and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol typically involves the reaction of 2-sulfanylethanol with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-sulfanylethanol, alkyl halide (e.g., 2-ethylhexyl bromide)
Solvent: Ethanol or another suitable polar solvent
Catalyst: Potassium hydroxide or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new thioether derivatives.
Applications De Recherche Scientifique
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol involves its interaction with various molecular targets and pathways. The hydroxyl and sulfanyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)propyl]sulfanylethanol
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)butyl]sulfanylethanol
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)pentyl]sulfanylethanol
Uniqueness
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6628-66-6 |
|---|---|
Formule moléculaire |
C12H26O2S2 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
2-[2-ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-12(16-9-7-14)11(4-2)10-15-8-6-13/h11-14H,3-10H2,1-2H3 |
Clé InChI |
BKFGYFYWOOABBI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)CSCCO)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


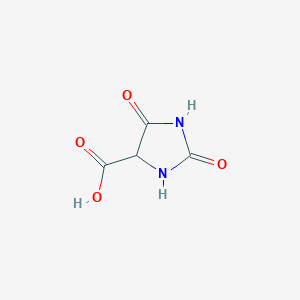


![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)

![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)


![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
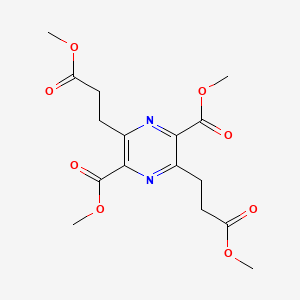
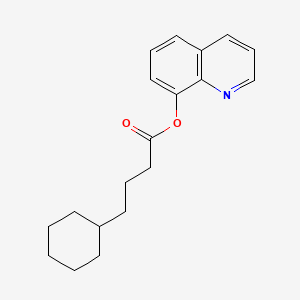
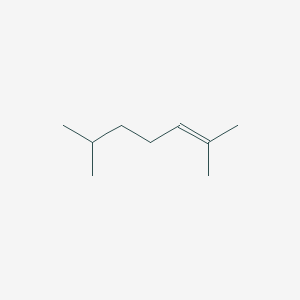
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
